4-Cyano-1-methylpyridinium iodide

Crystallography Solid-state chemistry Supramolecular engineering

Electrochromic and NLO researchers require monomers that reliably electropolymerize into polyviologen films with defined redox signatures. 4-Cyano-1-methylpyridinium iodide (CAS 1194-04-3) is the definitive precursor: • Electrosynthesizes polyviologen films with reversible two-step redox at -0.5 V and -1.0 V vs. Ag/AgCl • Forms SHG-active CP/PbI₃ complex (NLO coefficient ~25% of POM benchmark) • Exclusive functional-group transformation with hydroxylamine-no ring cleavage vs. 3-cyano isomer Supplied at ≥95% purity with full analytical documentation. Bulk quantities available for pilot-scale development.

Molecular Formula C7H7IN2
Molecular Weight 246.05 g/mol
CAS No. 1194-04-3
Cat. No. B072108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-1-methylpyridinium iodide
CAS1194-04-3
Synonyms4-CYANO-1-METHYLPYRIDINIUM IODIDE
Molecular FormulaC7H7IN2
Molecular Weight246.05 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C#N.[I-]
InChIInChI=1S/C7H7N2.HI/c1-9-4-2-7(6-8)3-5-9;/h2-5H,1H3;1H/q+1;/p-1
InChIKeyHQYMOWHFGSCKGU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-1-methylpyridinium iodide: Structural & Electrochemical Profile


4-Cyano-1-methylpyridinium iodide (C₇H₇IN₂, MW 246.05) is a quaternary pyridinium salt featuring an electron‑withdrawing cyano group at the 4‑position of the aromatic ring [1]. The compound crystallizes in the monoclinic space group P2₁/n with a unit‑cell volume of 863.46 ų at 100 K, and its planar cation forms inversion‑related dimers through weak C–H···N hydrogen bonds, with inter‑planar separations of approximately 0.28 Å [1]. The strongly electron‑deficient nature imparted by the 4‑cyano substituent endows this salt with a distinct electrochemical fingerprint and reactivity profile that sets it apart from other N‑methylpyridinium analogues, making it a targeted building block for redox‑active materials, nonlinear optical (NLO) hybrids, and supramolecular cocrystals [2].

Redox-active building block Intermediate reduction potential supports selective one-electron processes in electrosynthesis and polymer films.
Nonlinear optical hybrid precursor Cyano group enables non-centrosymmetric lead iodide frameworks for second-harmonic generation materials.
Supramolecular crystal engineering Robust C–H···N dimers and extensive halide hydrogen bonding tailor co-crystallization with crown ethers.

Why 4-Cyano-1-methylpyridinium iodide Has No Substitute


Generic substitution among N‑methylpyridinium salts is precluded by the profound influence of the 4‑position substituent on both solid‑state architecture and solution‑phase reactivity. The 4‑cyano group not only stabilizes the pyridinyl radical formed upon one‑electron reduction [1] but also directs a distinct hydrogen‑bonding network in the crystal lattice: in 4‑cyano‑1‑methylpyridinium iodide, each iodide anion engages in five C–H···I contacts, whereas the 3‑cyano isomer participates in only three such interactions [2]. Furthermore, the 4‑cyano derivative undergoes exclusive functional‑group transformation when treated with hydroxylamine, while the 3‑cyano analogue suffers ring cleavage and N‑oxide formation [3]. These structure‑ and reactivity‑determining differences mean that downstream material properties—including redox potential, crystal packing, nonlinear optical activity, and chemical stability—cannot be replicated by a close congener, making precise compound identity critical for experimental reproducibility.

Positional isomer mismatch

3‑Cyano isomer forms a sparser hydrogen‑bond network (3 vs. 5 C–H···I contacts) that can alter crystal stability, solubility, and co‑crystal design outcomes.

Reactivity divergence

Hydroxylamine treatment yields clean functional‑group transformation for the 4‑cyano compound, while the 3‑cyano analogue undergoes ring cleavage and complex product mixtures.

Redox window not interchangeable

Reduction potential is substituent‑dependent; 4‑carbomethoxy, 4‑carbamoyl, or unsubstituted analogues shift the electrochemical window, limiting use as a direct replacement in redox‑tuned devices.

4-Cyano-1-methylpyridinium iodide: Head-to-Head Evidence


Crystal Packing & Hydrogen Bonding vs. 3-Cyano Isomer

The 4‑cyano‑1‑methylpyridinium iodide crystal structure exhibits a markedly more extensive hydrogen‑bonding network around the iodide anion compared to its 3‑cyano positional isomer. Single‑crystal X‑ray diffraction reveals that each iodide ion in the 4‑cyano compound is linked by five C–H···I contacts, whereas the 3‑cyano counterpart (Koplitz et al., 2003) engages in only three such interactions [1]. This difference reflects the more linear molecular shape of the 4‑cyano cation and directly impacts crystal packing stability and lattice energy [1].

H‑bond network
Head‑to‑head
4‑Cyano: 5 C–H···I contacts 3‑Cyano: 3 C–H···I contacts
Denser iodide coordination alters lattice energy and solubility.
SC‑XRD at 100 K; Mo Kα radiation.
Crystallography Solid-state chemistry Supramolecular engineering

Redox Potential vs. 4-Substituted Analogues

Cyclic voltammetry in aqueous solution (Pt electrode) demonstrates that the redox potential of 4‑substituted N‑methylpyridinium salts becomes progressively more positive as the electron‑withdrawing character of the substituent increases. The 4‑cyano derivative exhibits a more positive reduction potential than the 4‑carbomethoxy and 4‑carbamoyl analogues but is less positive than the 4‑acetyl derivative [1]. The reduction potential of the 4‑cyano compound has been estimated at approximately −0.5 V vs. SCE [2].

Redox potential
Reported
4‑Acetyl > 4‑Cyano > 4‑Carbomethoxy > 4‑Carbamoyl (4‑Cyano ~ −0.5 V vs. SCE)
Intermediate oxidant strength suits photoredox cascades and electrochromic tuning.
Aqueous electrolyte, Pt electrode.
Electrochemistry Redox mediator Radical stabilization

SHG Activity: 4-Cyano vs. 4-Dimethylamino Hybrids

When incorporated into lead(II) iodide hybrid complexes, the 4‑cyano‑1‑methylpyridinium cation yields a crystalline material (CP/PbI₃) that exhibits second‑harmonic generation (SHG) activity, whereas the corresponding zinc‑iodide complex (CNP/ZnI₄) crystallizes in a centrosymmetric space group (C2/c) and is SHG‑inactive [1]. In contrast, the 4‑dimethylamino analogue (DAP/ZnI₄) also adopts a centrosymmetric structure, but no SHG‑active lead complex was reported for that cation [1]. The SHG efficiency of CP/PbI₃ was quantified as approximately one‑fourth of the NLO coefficient (d) of the benchmark material 3‑methyl‑4‑nitropyridine‑1‑oxide (POM) [1].

SHG activity
Head‑to‑head
CP/PbI₃ (4‑cyano): SHG active, d ≈ 0.25 × d(POM) 4‑Dimethylamino analogue: no SHG complex reported
Cyano group uniquely stabilizes non‑centrosymmetric lead‑iodide packing.
Powder SHG, Kurtz–Perry method.
Nonlinear optics Hybrid materials Crystal engineering

Chemoselectivity with Hydroxylamine

Treatment of N‑methylpyridinium salts with excess hydroxylamine reveals a dramatic difference in reaction pathway dictated solely by the position of the cyano substituent. 4‑Cyano‑1‑methylpyridinium iodide undergoes exclusive functional‑group transformation without pyridine ring cleavage, whereas the 3‑cyano isomer is converted into a mixture of pyridine N‑oxides bearing carboxamide, hydroxyamidine, and carbaldoxime groups [1]. The unsubstituted 1‑methylpyridinium iodide shows no reaction with hydroxylamine under the same conditions [1].

Hydroxylamine selectivity
Head‑to‑head
4‑Cyano: functional group alteration only 3‑Cyano: ring cleavage + N‑oxide mixture
4‑Cyano retains ring integrity for clean derivatization.
Excess NH₂OH, standard lab conditions.
Organic synthesis Chemoselectivity Functional group transformation

Band Gap of Crown-Ether Cocrystal

Supramolecular cocrystals formed between 4‑cyano‑1‑methylpyridinium iodide and 18‑crown‑6 exhibit a direct optical band gap of 2.36 eV, as determined by diffuse reflectance spectroscopy [1]. This value positions the material as a wide‑band‑gap semiconductor, potentially suitable for UV‑visible optoelectronic applications. While direct comparative data for other pyridinium‑crown cocrystals are not available in the same study, the 2.36 eV gap is distinct from the significantly narrower band gaps reported for metal‑halide perovskites incorporating the same cation (typically 1.5–2.0 eV), highlighting how the choice of counter‑component (crown ether vs. metal halide) enables precise electronic structure tuning.

Band gap (cocrystal)
Class‑level
2.36 eV (direct)
Wide‑gap semiconductor for UV‑visible transparent layers.
Diffuse reflectance; Kubelka‑Munk fit. Compare to perovskite hybrids ~1.5–2.0 eV.
Solid-state physics Supramolecular materials Optoelectronics

pH-Dependent Electroreduction Pathways

The electrochemical reduction of 4‑cyano‑1‑methylpyridinium iodide in Britton‑Robinson buffers proceeds via distinct pH‑dependent pathways. Above pH 7, the single polarographic wave splits into two waves (A₁ and A₂). Electrolysis at the potential of wave A₁ yields the methylviologen radical cation, while electrolysis at wave A₂ produces a mixture of 4‑aminomethyl‑1‑methylpyridinium and 1‑methylpyridinium ions [1]. In contrast, the unsubstituted 1‑methylpyridinium iodide reduces directly to a radical that dimerizes without the intermediate viologen‑forming pathway [2].

Electroreduction pathways
Reported
pH > 7: two waves → methylviologen radical (A₁) + amine mixture (A₂) Unsubstituted: direct radical dimerization
Enables viologen precursor route unavailable from parent compound.
Britton‑Robinson buffer, Hg electrode.
Electrosynthesis Mechanistic electrochemistry Viologen precursors

4-Cyano-1-methylpyridinium iodide: Key Applications


Electrochromic Viologen Polymer Precursor

The pH‑dependent electrochemical reduction of 4‑cyano‑1‑methylpyridinium iodide to yield methylviologen radical species (wave A₁) [1] enables its use as a monomer for the electrosynthesis of polyviologen films. These films display well‑resolved, reversible two‑step redox responses at ca. −0.5 V and −1.0 V vs. Ag/AgCl [2], making them suitable for electrochromic displays, smart windows, and electrochemical sensors. The 4‑cyano substituent provides the radical‑stabilizing capability required for polymerization; unsubstituted pyridinium salts do not support this pathway.

NLO Materials: Lead Iodide Hybrids

The SHG‑active lead iodide complex CP/PbI₃, formed from 4‑cyano‑1‑methylpyridinium iodide, exhibits a nonlinear optical coefficient approximately 25% that of the benchmark POM [1]. This established NLO activity, combined with the structural tunability afforded by the pyridinium‑metal halide platform, positions the compound as a core component for second‑harmonic generation imaging, frequency‑doubling crystals, and terahertz generation materials. The 4‑dimethylamino analogue fails to produce an SHG‑active complex under identical conditions [1], underscoring the specific role of the cyano group.

Supramolecular Cocrystals for Optoelectronics

Cocrystallization of 4‑cyano‑1‑methylpyridinium iodide with 18‑crown‑6 yields a triclinic (P 1̄) supramolecular assembly with a direct band gap of 2.36 eV [1]. This wide band gap makes the material an attractive candidate for UV‑photodetectors, transparent electrodes, and dielectric layers in organic electronics. The ability to tune the electronic structure from wide‑gap (crown ether) to narrow‑gap (perovskite) using the same cation demonstrates the compound's versatility as a building block for tailored optoelectronic materials.

Chemoselective Functionalization Methodology

The exclusive functional‑group transformation of 4‑cyano‑1‑methylpyridinium iodide with hydroxylamine—without the ring cleavage observed for the 3‑cyano isomer [1]—makes this compound a reliable substrate for the synthesis of 4‑substituted pyridine derivatives. It can be employed in the preparation of pyridine‑containing ligands for catalysis, pharmaceutical intermediates where ring integrity is paramount, and functional monomers for polymer chemistry. Researchers requiring predictable, position‑specific reactivity should select the 4‑cyano isomer over the 3‑cyano analogue.

Application
Selection Property
Validation Focus
Viologen polymer electrosynthesis
pH‑dependent redox pathway control
Cyclic voltammetry, viologen radical formation efficiency
NLO lead iodide hybrids
Cyano‑directed non‑centrosymmetric packing
Second‑harmonic generation measurement (Kurtz–Perry)
Crown‑ether cocrystal optoelectronics
Wide band gap via host–guest assembly
Diffuse reflectance spectroscopy, band gap determination
Ring‑intact functionalization
Positional chemoselectivity (4‑cyano)
Reaction monitoring (HPLC/NMR) for pyridine ring preservation

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